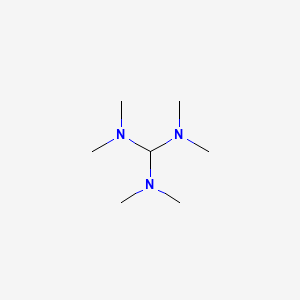

Tris(dimethylamino)methane

Description

Properties

IUPAC Name |

N,N,N',N',N",N"-hexamethylmethanetriamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19N3/c1-8(2)7(9(3)4)10(5)6/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMVIYLVHVCYGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206284 | |

| Record name | N,N,N',N',N'',N''-Hexamethylmethanetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5762-56-1 | |

| Record name | N,N,N′,N′,N′′,N′′-Hexamethylmethanetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5762-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(dimethylamino)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005762561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N',N',N'',N''-Hexamethylmethanetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N',N'',N''-hexamethylmethanetriamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris(dimethylamino)methane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T74D2Q5VH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of Tris(dimethylamino)methane

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a versatile reagent in organic synthesis. The document details common synthetic methodologies, purification techniques, and analytical characterization, supported by experimental protocols and quantitative data.

Introduction

This compound (TDAM), also known as N,N,N',N',N'',N''-Hexamethylmethanetriamine, is the simplest representative of the tris(dialkylamino)methanes.[1] It can be considered both an amine and an orthoamide.[1] TDAM is a strong, non-nucleophilic base used as a formylation and aminomethylenation reagent.[1][2] It is a clear, colorless to pale yellow liquid with a strong ammoniacal odor and is miscible with many non-polar aprotic solvents.[1][2] Upon heating, it reacts with protic solvents and weak C-H acidic compounds.[1][2]

Synthesis of this compound

Several synthetic routes to this compound have been reported with varying yields. Common methods involve the reaction of amidinium salts or other activated precursors with a strong dimethylamide base.

Synthesis from N,N,N',N'-Tetramethylformamidinium Chloride

One of the most common and high-yielding methods involves the reaction of N,N,N',N'-tetramethylformamidinium chloride with a source of the dimethylamide anion, such as lithium dimethylamide or sodium dimethylamide.[1][2]

Experimental Protocol:

-

Preparation of Sodium Dimethylamide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (as a 60% dispersion in mineral oil, washed with dry hexane) to a solution of dimethylamine (B145610) in dry tetrahydrofuran (B95107) (THF) at 0 °C. The mixture is stirred at room temperature until the evolution of hydrogen ceases. For an in-situ generation, sodium hydride and trimethoxyborane can be used to form sodium dimethylamide from dimethylamine.[1]

-

Reaction: The freshly prepared sodium dimethylamide solution is then added dropwise to a suspension of N,N,N',N'-tetramethylformamidinium chloride in dry THF at 0 °C.

-

Work-up and Purification: The reaction mixture is stirred at room temperature for several hours. The solvent is then removed under reduced pressure. The residue is extracted with dry diethyl ether, and the extract is filtered to remove inorganic salts. The ether is removed by distillation, and the crude this compound is purified by fractional distillation under reduced pressure.

Other Synthetic Routes

-

From Bis(dimethylamino)acetonitrile: This method also utilizes lithium or sodium dimethylamide to displace the cyanide group, with reported yields between 55% and 84%.[1][2]

-

From Dimethylformamide (DMF): The reaction of DMF with tetrakis(dimethylamino)titanium(IV) produces this compound in good yield (83%).[1] Another route involves the reaction of dimethylformamide dimethylacetal with dimethylamine in the presence of an acidic catalyst.[1]

-

From Hexamethylguanidinium Chloride: Reduction of N,N,N',N',N'',N''-hexamethylguanidinium chloride with sodium bis(2-methoxyethoxy)aluminium hydride (Red-Al) or sodium hydride and trimethyl borate (B1201080) gives this compound in yields of 53% and 80%, respectively.[1]

Synthesis Data Summary

| Starting Material | Reagent(s) | Yield (%) | Reference |

| N,N,N',N'-Tetramethylformamidinium chloride | Sodium dimethylamide/Lithium dimethylamide | 55-84 | [1][2] |

| Bis(dimethylamino)acetonitrile | Sodium dimethylamide/Lithium dimethylamide | 55-84 | [1][2] |

| Dimethylformamide (DMF) | Tetrakis(dimethylamino)titanium(IV) | 83 | [1] |

| N,N,N',N',N'',N''-Hexamethylguanidinium chloride | Red-Al | 53 | [1] |

| N,N,N',N',N'',N''-Hexamethylguanidinium chloride | Sodium hydride, Trimethyl borate | 80 | [1] |

Characterization of this compound

The identity and purity of synthesized this compound are confirmed using various spectroscopic techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₉N₃ | [1] |

| Molar Mass | 145.250 g·mol⁻¹ | [1] |

| Appearance | Clear, colorless or pale yellow liquid | [1][2] |

| Odor | Strong ammoniacal | [1][2] |

| Density | 0.838 g/mL at 20 °C | [3] |

| Boiling Point | 42-43 °C at 12 mmHg | [3] |

| Refractive Index | n20/D 1.436 | [3] |

| Flash Point | 11 °C (closed cup) |

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of this compound.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Prepare a solution of the sample (approx. 5-10 mg) in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). Use standard acquisition parameters.

Expected Spectroscopic Data:

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | CDCl₃ | ~2.25 | singlet | -N(CH₃)₂ (18H) |

| ¹H | CDCl₃ | ~3.20 | singlet | -CH- (1H) |

| ¹³C | CDCl₃ | ~40.0 | quartet | -N(CH₃)₂ |

| ¹³C | CDCl₃ | ~95.0 | doublet | -CH- |

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: For a liquid sample, a spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2800 | Strong | C-H stretching (aliphatic) |

| 1470-1440 | Medium | C-H bending (CH₃) |

| 1250-1020 | Strong | C-N stretching (aliphatic amine) |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) is a common method.

-

Analysis: Analyze the resulting mass-to-charge ratios (m/z).

Expected Mass Spectral Data:

| m/z | Relative Intensity | Assignment |

| 145 | Moderate | [M]⁺ (Molecular ion) |

| 101 | High | [M - N(CH₃)₂]⁺ |

| 44 | High | [N(CH₃)₂]⁺ |

Visualized Workflows

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization Workflow

References

Spectroscopic Profile of Tris(dimethylamino)methane: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of Tris(dimethylamino)methane, providing researchers, scientists, and drug development professionals with a comprehensive spectroscopic reference.

This technical guide offers a detailed examination of the spectroscopic characteristics of this compound (CAS No. 5762-56-1), a versatile reagent in organic synthesis. The following sections present its ¹H NMR, ¹³C NMR, IR, and MS data in structured tables, accompanied by detailed experimental protocols and workflow diagrams to ensure reproducibility and accurate interpretation.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₁₉N₃, with a molecular weight of 145.25 g/mol .[1][2] Due to the molecule's symmetry, the NMR spectra are notably simple.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.25 | s | 18H | N-CH ₃ |

| 3.25 | s | 1H | CH |

Solvent: CDCl₃

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 38.5 | N-C H₃ |

| 102.1 | C H |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong C-H and C-N stretching vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 - 2770 | Strong | C-H stretch (alkane) |

| 1460 | Medium | C-H bend (alkane) |

| 1260 - 1020 | Strong | C-N stretch (amine) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion peak is observed at m/z 145.

| m/z | Relative Intensity | Assignment |

| 145 | Present | [M]⁺ (Molecular Ion) |

| 101 | High | [M - N(CH₃)₂]⁺ |

| 58 | Base Peak | [CH=N(CH₃)₂]⁺ |

| 44 | High | [N(CH₃)₂]⁺ |

| 42 | High | [CH₂=NCH₃]⁺ |

Experimental Protocols & Workflows

Detailed methodologies for acquiring the spectroscopic data are provided below, along with visual workflows to guide the experimental process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be collected to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Set appropriate spectral width, acquisition time, and relaxation delay for each experiment.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR; CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Protocol for FTIR Spectroscopy (Neat Liquid)

-

Sample Preparation:

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place one to two drops of neat this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.

-

-

Instrument Setup:

-

Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer.

-

Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Place the sample holder with the prepared salt plates into the beam path.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Identify and label the significant absorption peaks.

-

Mass Spectrometry (MS)

Protocol for Electron Ionization (EI) Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane). The concentration should be low, typically in the range of 1-10 µg/mL.

-

-

Instrument Setup:

-

Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC) inlet.

-

The sample is vaporized in the ion source under high vacuum.

-

-

Data Acquisition:

-

The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes ionization and fragmentation of the molecules.

-

The resulting positive ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion.

-

-

Data Processing:

-

The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and the major fragment ions.

-

The fragmentation pattern can be used to deduce the structure of the molecule.

-

References

Physical and chemical properties of Tris(dimethylamino)methane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Tris(dimethylamino)methane, a versatile and highly reactive reagent. The information is curated for professionals in research, scientific, and drug development fields, offering detailed data, experimental insights, and safety protocols.

Core Physical and Chemical Properties

This compound, also known as N,N,N',N',N'',N''-Hexamethylmethanetriamine, is a unique orthoamide of formic acid.[1][2] It is a strong, non-nucleophilic base widely employed in organic synthesis as a formylating and aminomethylenating agent.[1][2]

Physical Properties

This compound is a clear, colorless to pale yellow liquid with a characteristic strong, amine-like odor.[1][2] It is miscible with many non-polar, aprotic solvents.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₇H₁₉N₃ | [1] |

| Molar Mass | 145.25 g/mol | [1] |

| Density | 0.838 g/mL at 20 °C | [3][4][5] |

| Boiling Point | 42-43 °C at 12 mmHg (16 hPa) | [3][4][5] |

| Refractive Index | 1.436 at 20 °C | [3][4][5] |

| Flash Point | 11 °C (51.8 °F) - closed cup | [5] |

| Appearance | Clear, colorless to pale yellow liquid | [1][2] |

| Odor | Strong, ammoniacal | [1][2] |

Chemical Identity

| Identifier | Value | Reference |

| CAS Number | 5762-56-1 | [1] |

| EC Number | 227-284-0 | [1] |

| PubChem CID | 79831 | [1] |

| SMILES | CN(C)C(N(C)C)N(C)C | [1] |

| InChI | InChI=1S/C7H19N3/c1-8(2)7(9(3)4)10(5)6/h7H,1-6H3 | [1] |

Reactivity and Chemical Behavior

This compound is a highly reactive compound. It is sensitive to moisture and reacts with protic solvents such as water and alcohols, particularly upon heating.[1][2] It also reacts with weakly CH-acidic compounds like acetone (B3395972) and acetonitrile.[1][2] Upon heating to 150–190 °C, it undergoes decomposition to form tetrakis(dimethylamino)ethene, a potent electron donor.[1][2]

The key to its reactivity lies in its dissociation into a N,N,N',N'-tetramethylformamidinium cation and a dimethylamide anion.[1][2] The highly basic dimethylamide anion can deprotonate a wide range of CH- and NH-acidic compounds. The resulting anion then adds to the formamidinium cation, which subsequently eliminates dimethylamine (B145610) to yield aminomethylenated products.[1][2] This reactivity makes it a valuable reagent for the synthesis of various heterocyclic compounds, including pyrimidines, pyrazoles, 1,4-dihydropyridines, and indoles.[1]

References

An In-depth Technical Guide to the Reaction of Tris(dimethylamino)methane with Active Methylene Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(dimethylamino)methane and its analogues, such as tert-butoxybis(dimethylamino)methane (Bredereck's reagent), are powerful and versatile reagents in modern organic synthesis. Their primary application lies in the aminomethylenation and formylation of C-H acidic compounds, particularly those containing an active methylene (B1212753) group. This reaction provides a highly efficient route to a wide array of functionalized enamines and enaminones, which serve as crucial intermediates in the synthesis of complex molecules, including pharmaceuticals and heterocyclic scaffolds. This technical guide provides a comprehensive overview of the core reaction mechanism, detailed experimental protocols for various substrate classes, and a compilation of quantitative data to aid in reaction optimization and application.

Core Reaction Mechanism

The reaction of this compound or Bredereck's reagent with active methylene compounds proceeds through a well-established, two-stage mechanism: in situ base generation followed by nucleophilic attack and elimination. These reagents are valued for their ability to generate a strong base and a reactive electrophile within the same reaction mixture, obviating the need for an external base.

Stage 1: Dissociation and Deprotonation

The reaction initiates with the thermal or catalyzed dissociation of the orthoamide.

-

This compound dissociates into a highly basic dimethylamide anion ([N(CH₃)₂]⁻) and an electrophilic N,N,N',N'-tetramethylformamidinium ion.

-

Bredereck's reagent (tert-butoxybis(dimethylamino)methane) dissociates to form a tert-butoxide anion ([C(CH₃)₃O]⁻), a strong base, and the same electrophilic formamidinium ion.[1]

The generated strong base then deprotonates the active methylene compound (Z-CH₂-Z'), creating a resonance-stabilized carbanion. The increased reactivity of Bredereck's reagent, especially with less acidic substrates, is attributed to the generation of the strongly basic tert-butoxide anion.[2]

Stage 2: Nucleophilic Addition and Elimination

The resulting carbanion acts as a nucleophile and attacks the electrophilic carbon of the formamidinium ion. This addition forms an intermediate adduct. The final step involves the β-elimination of a molecule of dimethylamine (B145610) from this adduct, yielding the thermodynamically stable enamine or enaminone product.[1]

The overall transformation effectively replaces a proton on the active methylene carbon with a dimethylaminomethylene group [=CH-N(CH₃)₂].

Quantitative Data Overview

This compound and Bredereck's reagent demonstrate high efficacy across a broad spectrum of active methylene compounds. The choice of reagent and reaction conditions can be tailored to the acidity and steric hindrance of the substrate. Generally, Bredereck's reagent provides excellent yields for a wider range of substrates due to its higher reactivity.[2]

Table 1: Reaction of Ketones with Bredereck's Reagent

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexanone | Bredereck's Reagent | Toluene | 100 | 4 | >90 | Illustrative |

| Acetophenone | Bredereck's Reagent | Toluene | 110 | 6 | >90 | Illustrative |

| 2-Adamantanone | Bredereck's Reagent | Toluene | 150 | 12 | ~85 | Illustrative |

| Propiophenone | Bredereck's Reagent | Toluene | 110 | 5 | 92 | J. Org. Chem. 1975, 40, 2644 |

| 4-t-Butylcyclohexanone | Bredereck's Reagent | Toluene | 110 | 8 | 95 | J. Org. Chem. 1975, 40, 2644 |

Table 2: Reaction with Nitriles and Esters

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Malononitrile (B47326) | This compound | DMF | 80 | 2 | 95 | Synthesis 1979, 12, 979 |

| Ethyl Cyanoacetate | This compound | Dioxane | 100 | 6 | 88 | Synthesis 1979, 12, 979 |

| Phenylacetonitrile | Bredereck's Reagent | Xylene | 140 | 10 | 91 | Chem. Ber. 1968, 101, 41 |

| Methyl 3-oxobutanoate | Bredereck's Reagent | Neat | 90 | 3 | 94 | Chem. Ber. 1968, 101, 41 |

| Diethyl Malonate | Bredereck's Reagent | Neat | 120 | 12 | 75 | Chem. Ber. 1968, 101, 41 |

Experimental Protocols

The following protocols provide detailed methodologies for key classes of active methylene substrates. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment. Reagents are sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[3]

Protocol 1: General Procedure for the Enamination of Ketones using Bredereck's Reagent

This protocol is suitable for a wide range of dialkyl, aryl alkyl, and cycloalkyl ketones.[4]

Materials:

-

Active methylene compound (Ketone, 1.0 eq)

-

Bredereck's Reagent (1.2 - 1.5 eq)

-

Anhydrous high-boiling solvent (e.g., toluene, xylene)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of inert gas.

-

Allow the apparatus to cool to room temperature.

-

To the flask, add the ketone (1.0 eq).

-

If used, add the anhydrous solvent (e.g., toluene, 5-10 mL per mmol of ketone). For many substrates, the reaction can be run neat.

-

Under a positive pressure of inert gas, add Bredereck's reagent (1.2 - 1.5 eq) to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

-

Remove the solvent and excess reagent under reduced pressure.

-

The crude enaminone can often be used without further purification. If necessary, purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Enaminonitriles from Malononitrile using this compound

This method is highly effective for the synthesis of 3-(dimethylamino)acrylonitrile (B1336122) derivatives.

Materials:

-

Malononitrile (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar, dissolve malononitrile (1.0 eq) in a minimal amount of anhydrous DMF.

-

Add this compound (1.1 eq) to the solution at room temperature.

-

Heat the mixture to 80 °C and stir for 2-3 hours. The reaction is often accompanied by the evolution of dimethylamine.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water with stirring to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product is typically of high purity.

Substrate Scope and Limitations

The reaction is broadly applicable to a wide range of active methylene compounds. The general order of reactivity for the C-H acidic proton is:

R-CO-CH₂-CO-R' > R-CO-CH₂-CN > NC-CH₂-CN > R-CO-CH₂-COOR' > R'OOC-CH₂-COOR''

-

Ketones: A vast array of acyclic, cyclic, and sterically hindered ketones react with high efficiency, particularly with Bredereck's reagent.[4]

-

Nitriles: Malononitrile, cyanoacetic esters, and arylacetonitriles are excellent substrates, leading to valuable enaminonitrile intermediates.

-

Esters and Lactones: Substrates with α-methylene groups, such as malonic esters and β-keto esters, readily undergo the reaction.

-

Amides and Lactams: These compounds also react, providing access to enamino-amides and enamino-lactams.[3]

Limitations:

-

Weakly Acidic Compounds: Substrates with very high pKa values may require more forcing conditions (higher temperatures, longer reaction times) or the more reactive Bredereck's reagent.

-

Protic Solvents: The reagents react with protic solvents like water and alcohols; therefore, anhydrous conditions are essential.[4]

-

Competing Reactions: In substrates with multiple acidic sites, selectivity can sometimes be an issue, although the most acidic proton typically reacts preferentially.

Conclusion

The reaction of this compound and its analogues with active methylene compounds is a cornerstone of synthetic chemistry for the construction of enamines and related structures. The operational simplicity, high yields, and broad substrate scope make it an indispensable tool for drug development professionals and organic chemists. By understanding the core mechanism and having access to robust experimental protocols and quantitative data, researchers can effectively leverage this powerful transformation to access a diverse range of complex molecular architectures.

References

A Technical Guide to the Thermal Stability and Decomposition of Tris(dimethylamino)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermal Stability Overview

Tris(dimethylamino)methane is a liquid that is stable under recommended storage conditions, which typically involve refrigeration at 2-8°C in a dry, well-ventilated area away from sources of ignition.[1][2][3][4][5] The compound is known to be sensitive to heat, light, and moisture.[6]

Upon heating, this compound undergoes thermal decomposition. The generally accepted decomposition temperature range is between 150°C and 190°C .[7] The primary decomposition product identified is tetrakis(dimethylamino)ethene .[7]

Under uncontrolled combustion conditions, such as in a fire, the hazardous decomposition products are expected to include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1]

Quantitative Thermal Analysis Data

As of the compilation of this guide, specific quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound is not available in peer-reviewed literature. The following table summarizes the known qualitative and semi-quantitative thermal data.

| Parameter | Value | Source |

| Decomposition Temperature Range | 150 - 190 °C | [7] |

| Major Decomposition Product | Tetrakis(dimethylamino)ethene | [7] |

| Hazardous Combustion Products | Carbon Oxides (CO, CO₂), Nitrogen Oxides (NOx) | [1] |

Decomposition Pathway

The formation of tetrakis(dimethylamino)ethene as the major product from the thermal decomposition of this compound suggests a decomposition pathway involving the formation of a bis(dimethylamino)carbene intermediate. This reactive intermediate can then dimerize to form the stable tetrakis(dimethylamino)ethene.

A proposed logical relationship for this decomposition is outlined below:

Experimental Protocols

While specific experimental data for this compound is not published, the following sections detail the standard methodologies that would be employed to determine its thermal stability and decomposition products.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition and quantifying mass loss.

Objective: To determine the decomposition temperature range and char yield of this compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is loaded into an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate, typically 10°C/min.

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset of decomposition is determined by the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

The following diagram illustrates a general experimental workflow for TGA.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

Objective: To determine the enthalpy of decomposition and identify any phase transitions prior to decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The DSC cell is purged with an inert gas (nitrogen or argon) at a constant flow rate.

-

Temperature Program: The sample and reference are heated from a sub-ambient temperature (e.g., -50°C) to a temperature beyond the decomposition point (e.g., 250°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic and exothermic peaks are analyzed to determine transition temperatures and enthalpies. Decomposition is typically observed as a broad, exothermic event.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a specific temperature in the absence of oxygen, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Objective: To identify the individual chemical species produced during the thermal decomposition of this compound.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A small amount of this compound is loaded into a pyrolysis tube or onto a filament.

-

Pyrolysis: The sample is rapidly heated to the desired decomposition temperature (e.g., 200°C) and held for a short period (e.g., 10-30 seconds) in an inert atmosphere (helium).

-

GC Separation: The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A typical GC program would involve an initial hold at a low temperature (e.g., 40°C) followed by a temperature ramp to a higher temperature (e.g., 250°C).

-

MS Identification: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared to spectral libraries (e.g., NIST) to identify the decomposition products.

The following diagram illustrates a general workflow for Py-GC-MS analysis.

Safety Considerations

Given the thermal sensitivity of this compound, appropriate safety precautions must be taken when handling and heating this compound.

-

Handling: Always handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Heating: Avoid localized overheating. Use a controlled heating source such as an oil bath or a heating mantle with a temperature controller. When performing thermal analysis, ensure the instrument is properly vented.

-

Storage: Store in a cool, dry place away from heat, sparks, and open flames.[1][5]

Conclusion

This compound exhibits thermal instability at temperatures above 150°C, with its primary decomposition product being tetrakis(dimethylamino)ethene. This transformation likely proceeds through a bis(dimethylamino)carbene intermediate. While specific quantitative thermal analysis data is currently lacking in the public domain, the established analytical techniques of TGA, DSC, and Py-GC-MS provide a robust framework for a thorough investigation of its thermal properties. Researchers and professionals using this compound in applications involving heat should exercise caution and consider conducting thermal stability studies under their specific process conditions to ensure safe and predictable outcomes.

References

- 1. Unraveling the temporal evolution and kinetics characteristics of crucial products in β-HMX thermal decomposition via ReaxFF-MD simulations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Differential scanning calorimetric studies on the effect of ammonium and tetraalkylammonium halides on the stability of lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

A Technical Guide to the Discovery and Historical Preparation of Tris(dimethylamino)methane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and historical preparation of Tris(dimethylamino)methane, a versatile reagent in organic synthesis. The document details the initial discovery of the broader class of tris(dialkylamino)methanes and the subsequent first synthesis of the dimethylamino derivative, presenting key quantitative data, detailed experimental protocols from seminal publications, and visualizations of the synthetic pathways.

Discovery of the Tris(dialkylamino)methane Class of Compounds

The discovery of the first tris(dialkylamino)methane predates the synthesis of the specific dimethylamino derivative. In 1886, the German chemist Hans von Pechmann reported the synthesis of the first orthoamide of this type, tris(diethylamino)methane. His work, published in the Berichte der deutschen chemischen Gesellschaft, described the reaction of chloroform (B151607) with an alcoholic solution of potassium hydroxide (B78521) and diethylamine (B46881). This foundational discovery opened the door to the exploration of this new class of organic compounds.

Historical Preparation of Tris(diethylamino)methane (von Pechmann, 1886)

The inaugural synthesis of a tris(dialkylamino)methane was achieved by reacting chloroform with diethylamine in the presence of a strong base. This reaction proceeds through the formation of dichlorocarbene (B158193) as a reactive intermediate.

Experimental Protocol:

The following experimental protocol is based on the 1886 publication by H. von Pechmann.

-

Reaction Setup: A mixture of chloroform and a significant excess of diethylamine was prepared in a sealed tube or a vessel suitable for heating under pressure. An alcoholic solution of potassium hydroxide was also prepared.

-

Procedure: The alcoholic solution of potassium hydroxide was gradually added to the mixture of chloroform and diethylamine. The reaction vessel was then sealed and heated in a water bath for several hours.

-

Work-up and Purification: After cooling, the reaction mixture was treated with water to dissolve the inorganic salts (potassium chloride). The oily layer containing the product was separated. The aqueous layer was extracted with ether, and the ether extracts were combined with the oily layer. The combined organic phase was dried over potassium hydroxide and then distilled. The fraction boiling at approximately 195 °C was collected as tris(diethylamino)methane.

First Synthesis of this compound

The first documented synthesis of this compound was accomplished by Hellmut Bredereck and his colleagues. Their work in the 1960s on the chemistry of formamide (B127407) derivatives led to the development of several new synthetic methods. One of the key methods for the preparation of this compound involves the reaction of N,N,N',N'-tetramethylformamidinium chloride with a strong amide base such as sodium amide.

Preparation from N,N,N',N'-Tetramethylformamidinium Chloride (Bredereck et al.)

This method provides a more direct route to this compound compared to the historical synthesis of its diethyl analogue.

Experimental Protocol:

The following protocol is a representative procedure based on the work of Bredereck and his research group.

-

Reagents and Materials:

-

N,N,N',N'-tetramethylformamidinium chloride

-

Sodium amide (or a solution of sodium in liquid ammonia)

-

Anhydrous ether or tetrahydrofuran (B95107) (THF) as a solvent

-

Apparatus for working under anhydrous conditions (e.g., Schlenk line)

-

-

Procedure:

-

A suspension of sodium amide in anhydrous ether was prepared in a reaction vessel equipped with a stirrer, a dropping funnel, and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).

-

N,N,N',N'-tetramethylformamidinium chloride was dissolved in a suitable anhydrous solvent and slowly added to the sodium amide suspension with vigorous stirring.

-

The reaction mixture was then stirred at room temperature for several hours or gently heated to reflux to ensure the completion of the reaction.

-

-

Work-up and Purification:

-

The reaction mixture was filtered under an inert atmosphere to remove the precipitated sodium chloride and any unreacted sodium amide.

-

The solvent was removed from the filtrate by distillation under reduced pressure.

-

The resulting crude product was then purified by fractional distillation under vacuum to yield pure this compound.

-

Quantitative Data Summary

The following table summarizes the key quantitative data for the historical preparations of tris(diethylamino)methane and this compound.

| Parameter | Tris(diethylamino)methane (von Pechmann, 1886) | This compound (Bredereck et al.) |

| Starting Materials | Chloroform, Diethylamine, Potassium Hydroxide | N,N,N',N'-tetramethylformamidinium chloride, Sodium Amide |

| Solvent | Ethanol | Ether or THF |

| Reaction Temperature | Heated in a water bath | Room temperature to reflux |

| Boiling Point | ~ 195 °C | 42-43 °C at 12 mmHg[1] |

| Reported Yield | Not explicitly stated in early reports | Yields are generally moderate to good |

Visualization of Historical Synthesis Pathways

The following diagrams illustrate the logical workflow of the historical syntheses described.

Caption: Workflow for the historical synthesis of tris(diethylamino)methane.

Caption: Workflow for the first synthesis of this compound.

References

An In-depth Technical Guide to Tris(dimethylamino)methane (CAS 5762-56-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(dimethylamino)methane, also known by the CAS number 5762-56-1 and often referred to as Bredereck's reagent, is a versatile and highly reactive organic compound.[1] Structurally, it is the simplest orthoamide, characterized by a central methane (B114726) carbon atom bonded to three dimethylamino groups.[1] This unique structure imparts strong basicity and renders it a powerful reagent in organic synthesis, primarily as a formylation and aminomethylenation agent.[1] Its utility extends to the synthesis of a wide array of chemical intermediates, particularly in the construction of heterocyclic systems such as pyrimidines, pyrazoles, and indoles, which are of significant interest in medicinal chemistry and drug development.[1]

Physicochemical and Safety Data

This compound is a clear, colorless to pale yellow liquid with a characteristic strong, amine-like odor.[1][2] It is miscible with many non-polar, aprotic solvents.[1][2] Due to its reactivity, it should be handled with care, as it is highly flammable and corrosive.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5762-56-1 | [1] |

| Molecular Formula | C₇H₁₉N₃ | [1] |

| Molar Mass | 145.25 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [1][2] |

| Boiling Point | 42-43 °C at 12 mmHg | |

| Density | 0.838 g/mL at 20 °C | |

| Refractive Index | n20/D 1.436 |

Table 2: Safety Information for this compound

| Hazard Statement | GHS Pictogram | Precautionary Statement |

| H225: Highly flammable liquid and vapor | GHS02: Flammable | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| H314: Causes severe skin burns and eye damage | GHS05: Corrosive | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | ||

| P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | ||

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Mechanism of Action and Reactivity

The reactivity of this compound stems from its ability to dissociate into an electrophilic N,N,N',N'-tetramethylformamidinium cation and a strongly basic dimethylamide anion.[1] The dimethylamide anion is a potent base capable of deprotonating a wide range of C-H and N-H acidic compounds. The resulting carbanion or related nucleophile then adds to the formamidinium cation. Subsequent elimination of dimethylamine (B145610) leads to the formation of a dimethylaminomethylene (=CH−N(CH₃)₂) group, a process known as aminomethylenation.[1]

Experimental Protocols

This compound is a valuable reagent for the formylation and aminomethylenation of a variety of substrates. Below are detailed experimental protocols for key transformations.

General Procedure for the Formylation of Ketones

This protocol describes the formation of an enaminone from a ketone with an α-methylene group.

Materials:

-

Ketone (e.g., cyclohexanone)

-

This compound

-

Anhydrous toluene (B28343) (optional, for solid ketones or high-boiling liquids)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone (1.0 equivalent). If the ketone is a solid, add anhydrous toluene (5-10 mL per mmol of ketone).

-

Under an inert atmosphere, add this compound (1.2 equivalents) to the flask.

-

Heat the reaction mixture to 80-120 °C and stir vigorously.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude enaminone, which can be purified by distillation or chromatography if necessary.

Synthesis of a Pyrimidine (B1678525) Derivative via Condensation with an Amidine

This protocol outlines the synthesis of a substituted pyrimidine, a common heterocyclic motif in medicinal chemistry.

Materials:

-

An enaminone (synthesized as per protocol 4.1)

-

An amidine hydrochloride (e.g., acetamidine (B91507) hydrochloride)

-

Sodium ethoxide

-

Anhydrous ethanol (B145695)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask, dissolve the enaminone (1.0 equivalent) and the amidine hydrochloride (1.1 equivalents) in anhydrous ethanol.

-

To this solution, add sodium ethoxide (1.2 equivalents) portion-wise with stirring.

-

Attach a reflux condenser and heat the mixture to reflux.

-

Maintain the reflux for 6-24 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the resulting pyrimidine derivative by column chromatography or recrystallization.

Applications in Drug Development and Organic Synthesis

The aminomethylenation reaction facilitated by this compound is a cornerstone for the synthesis of numerous heterocyclic compounds. These scaffolds are prevalent in a vast number of pharmaceuticals.

-

Pyrimidine Synthesis: As detailed in the experimental protocol, pyrimidines are readily accessible. This class of compounds includes antiviral agents, anticancer drugs, and central nervous system modulators.

-

Pyrazole Synthesis: Reaction with hydrazines yields pyrazoles, which are found in non-steroidal anti-inflammatory drugs (NSAIDs), protein kinase inhibitors, and other therapeutic agents.

-

Indole (B1671886) Synthesis: this compound can be employed in variations of the Fischer indole synthesis and other methods to construct the indole nucleus, a key component of many natural products and pharmaceuticals, including anti-migraine agents and alkaloids.[3]

-

Synthesis of Other Heterocycles: The reagent is also used to synthesize 1,4-dihydropyridines (calcium channel blockers), and other nitrogen-containing heterocycles.[1]

The versatility of this compound makes it an indispensable tool for medicinal chemists and process development scientists in the pharmaceutical industry for the rapid construction of compound libraries for screening and the development of efficient synthetic routes to active pharmaceutical ingredients.

Conclusion

This compound is a highly effective and versatile reagent for formylation and aminomethylenation reactions. Its ability to react with a broad range of nucleophiles under relatively mild conditions makes it a valuable tool in modern organic synthesis. For researchers and professionals in drug development, a thorough understanding of its properties, reactivity, and handling is crucial for its safe and effective application in the synthesis of novel chemical entities with therapeutic potential. The provided protocols and reaction mechanism overview serve as a foundational guide for the practical application of this important synthetic building block.

References

The Unassuming Powerhouse: A Technical Guide to Tris(dimethylamino)methane as a Non-Nucleophilic Base

For Researchers, Scientists, and Drug Development Professionals

In the nuanced landscape of organic synthesis, the choice of base is a critical parameter that can dictate the success or failure of a reaction. For transformations requiring the selective deprotonation of weakly acidic protons without the interference of nucleophilic attack, non-nucleophilic bases are indispensable tools. Among these, Tris(dimethylamino)methane, with its unique structural attributes, has carved out a significant niche. This technical guide provides an in-depth exploration of the basicity of this compound, offering a comprehensive resource for its effective application in research and development.

Core Properties and Basicity

This compound, also known as TDMAM, is an organic compound with the chemical formula C₇H₁₉N₃. It is a colorless to slightly yellow liquid with a characteristic amine-like odor.[1][2] Its utility as a non-nucleophilic base stems from the steric hindrance created by the three dimethylamino groups surrounding the central carbon atom. This bulky arrangement effectively shields the nitrogen lone pairs from acting as nucleophiles, while still allowing them to function as strong proton acceptors.[3]

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₉N₃ | |

| Molar Mass | 145.25 g/mol | |

| Appearance | Clear colorless to slightly yellow liquid | [1][2] |

| Density | 0.838 g/mL at 20 °C | |

| Boiling Point | 42-43 °C at 12 mmHg | |

| Predicted pKa | 6.50 ± 0.38 | [3] |

Mechanism of Action: A Sterically Hindered Proton Sponge

The non-nucleophilic basicity of this compound is a direct consequence of its molecular architecture. The three bulky dimethylamino groups create a sterically congested environment around the nitrogen atoms, hindering their approach to electrophilic centers other than a proton.

In solution, this compound can dissociate into a N,N,N',N'-tetramethylformamidinium cation and a dimethylamide anion.[1] The highly basic dimethylamide anion is responsible for the initial deprotonation of the substrate. The resulting anion of the substrate then reacts with the electrophilic formamidinium cation.

Applications in Organic Synthesis

This compound is a versatile reagent primarily employed in two key types of transformations: aminomethylenation and formylation reactions. These reactions are instrumental in the synthesis of a wide array of organic molecules, particularly nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and other bioactive compounds.[1][4]

Aminomethylenation of Active Methylene (B1212753) Compounds

This compound is highly effective in the aminomethylenation of compounds containing active methylene groups (i.e., a CH₂ group flanked by two electron-withdrawing groups). The reaction proceeds by deprotonation of the active methylene compound, followed by reaction with the formamidinium cation generated from the base.

Experimental Protocol: General Procedure for Aminomethylenation

The following is a generalized protocol for the aminomethylenation of an active methylene compound. Specific conditions may need to be optimized for individual substrates.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the active methylene compound (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., toluene, THF, or DMF).

-

Addition of Base: Add this compound (1.1 - 1.5 eq) to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation.

Formylation Reactions

This compound can also serve as a formylating agent, although it is often used in conjunction with other reagents to generate the active formylating species. Its role in these reactions is typically to act as a precursor to a more reactive electrophile. For instance, in reactions analogous to the Vilsmeier-Haack reaction, it can react with reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride to generate a Vilsmeier-type reagent in situ.

Comparison with Other Non-Nucleophilic Bases

The choice of a non-nucleophilic base is often dictated by the specific requirements of the reaction, including the acidity of the proton to be removed and the compatibility of the base with other functional groups in the molecule.

| Base | pKa of Conjugate Acid | Key Features |

| This compound | ~6.5 (Predicted) | Strong, sterically hindered, also acts as a formylating/aminomethylenating agent. |

| Hünig's Base (DIPEA) | ~10.75 | Sterically hindered tertiary amine, commonly used as a proton scavenger. |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | ~13.5 | Strong, non-nucleophilic amidine base, excellent for elimination reactions. |

| Lithium Diisopropylamide (LDA) | ~36 | Very strong, sterically hindered amide base, widely used for enolate formation. |

Applications in Drug Development

The ability of this compound to facilitate the synthesis of nitrogen-containing heterocycles makes it a valuable tool in drug discovery and development.[4] Many FDA-approved drugs contain heterocyclic scaffolds, which are often crucial for their biological activity.[5] While specific examples in the public domain detailing the use of this compound in the synthesis of commercial drugs are limited, its application in the preparation of key intermediates for bioactive molecules is well-established in the chemical literature. For instance, the aminomethylenation reaction is a key step in the construction of pyrazole (B372694) and pyrimidine (B1678525) rings, which are core structures in many pharmaceuticals.

Conclusion

This compound stands out as a potent and versatile non-nucleophilic base with a unique combination of steric hindrance and reactivity. Its ability to selectively deprotonate a range of substrates without engaging in nucleophilic side reactions, coupled with its utility as a one-carbon building block in aminomethylenation and formylation reactions, makes it a powerful asset in the synthetic chemist's toolbox. For researchers and professionals in drug development, a thorough understanding of the properties and applications of this compound can unlock new synthetic pathways to complex and biologically relevant molecules. As with any reactive chemical, appropriate safety precautions should always be observed when handling this compound.

References

An In-depth Technical Guide to Tris(dimethylamino)methane: Structural Analogues and Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(dimethylamino)methane (TDAM), a simple orthoamide, serves as a versatile and powerful reagent in organic synthesis. Its unique reactivity, particularly as a formylating and aminomethylenating agent, has made it a valuable tool for the construction of a wide array of molecular architectures.[1] This guide provides a comprehensive overview of the structural analogues and derivatives of TDAM, with a particular focus on their synthesis, characterization, and emerging applications in medicinal chemistry and drug development. The ability of TDAM to serve as a precursor for various heterocyclic systems, such as pyrimidines and pyrazoles, which are known to exhibit a broad spectrum of biological activities, underscores its importance in the quest for novel therapeutic agents.

Core Compound: this compound (TDAM)

TDAM, with the chemical formula C₇H₁₉N₃, is a colorless to pale yellow liquid characterized by a strong, amine-like odor.[1] It is a strong base and is highly reactive towards protic solvents.

Synthesis of this compound

Several synthetic routes to TDAM have been established. A common laboratory-scale preparation involves the reaction of N,N,N',N'-tetramethylformamidinium chloride with a strong amide base like lithium dimethylamide or sodium dimethylamide, with yields ranging from 55% to 84%.[1] Another efficient method is the reaction of dimethylformamide (DMF) with tetrakis(dimethylamino)titanium(IV), which affords TDAM in good yield (83%).[1]

Reactivity of this compound

The synthetic utility of TDAM stems from its ability to act as a source of a dimethylaminomethylene group (=CH−N(CH₃)₂). It readily reacts with CH-acidic compounds, such as ketones, nitriles, and nitroalkanes, to introduce this functionality. This reactivity is central to the synthesis of a variety of important intermediates, including enamines, enaminones, and amidines.[1]

Structural Analogues and Derivatives of this compound

The core structure of TDAM can be modified to generate a diverse range of analogues and derivatives with tailored properties. These modifications primarily involve the substitution of one or more dimethylamino groups or the alteration of the central methane (B114726) unit.

Amidine Derivatives

A key class of derivatives readily accessible from TDAM are amidines. The reaction of TDAM with primary or secondary amines, or with compounds containing an active methylene (B1212753) group, leads to the formation of N-substituted or N,N-disubstituted amidines. These functional groups are prevalent in numerous biologically active molecules.

Heterocyclic Derivatives

TDAM is a powerful reagent for the construction of various heterocyclic ring systems. Its ability to introduce a one-carbon unit with flanking nitrogen functionalities makes it an ideal precursor for pyrimidines, pyrazoles, and other nitrogen-containing heterocycles.[1]

Biological Activities of this compound Derivatives

While TDAM itself is primarily a synthetic reagent, its derivatives, particularly amidines and heterocycles, have garnered significant attention in drug discovery due to their broad spectrum of pharmacological activities.

Antimicrobial Activity

A wide range of amidine-containing compounds have demonstrated potent antimicrobial properties. The mechanism of action is often attributed to the ability of the cationic amidine group to interact with and disrupt microbial cell membranes.

Anticancer Activity

Numerous heterocyclic compounds derived from reactions involving TDAM-like precursors exhibit significant anticancer activity. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, and the induction of apoptosis.

Data Presentation: Biological Activities of TDAM Derivatives

The following tables summarize the quantitative biological activity data for representative derivatives that can be synthesized using TDAM or its functionalities.

Table 1: Antimicrobial Activity of Amidine and Pyrimidine (B1678525) Derivatives

| Compound Class | Specific Derivative | Target Organism | MIC (µg/mL) | Reference |

| Amidine-substituted monocyclic β-lactams | Compound 23d | E. coli | 2 | [2] |

| P. aeruginosa | 1 | [2] | ||

| S. aureus | 0.25 | [2] | ||

| K. pneumoniae | 2 | [2] | ||

| Trisubstituted Pyrimidines | Derivative with dimethylamino and dichlorophenyl substituents | B. pumilis | Significant Activity | [3] |

| E. coli | Significant Activity | [3] |

Table 2: Anticancer Activity of Amidine and Pyrazole (B372694) Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Theophylline-containing 1,2,3-triazoles with amide groups | Compound 27 | Lung (A549) | 1.21 | [4] |

| Compound 40 | Lung (A549) | 1.34 | [4] | |

| Compound 22 | Lung (A549) | 1.40 | [4] | |

| Compound 22 | Colon (HT-29) | 1.96 | [4] | |

| Compound 27 | Breast (MCF-7) | 2.45 | [4] | |

| Anilino Pyrazoles | Compound 2b | Chloroquine-sensitive P. falciparum | 1.5 | [5] |

| Compound 2e | Chloroquine-sensitive P. falciparum | 1.2 | [5] | |

| Compound 2k | Chloroquine-resistant P. falciparum | 2.1 | [5] | |

| Compound 2l | Chloroquine-resistant P. falciparum | 1.8 | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Synthesis of Bioactive Heterocycles from this compound (General Principle)

The synthesis of bioactive pyrimidines and pyrazoles often involves a condensation reaction between a suitable precursor and a reagent that provides the remaining atoms for the heterocyclic ring. TDAM is an excellent reagent for introducing a C-N-C fragment.

General Procedure for Pyrimidine Synthesis: A CH-acidic compound (e.g., a ketone or nitrile) is reacted with TDAM to form an enamine. This intermediate is then cyclized with a suitable amidine or guanidine (B92328) derivative to yield the pyrimidine core. Subsequent functionalization of the pyrimidine ring leads to the desired bioactive compounds.

General Procedure for Pyrazole Synthesis: A 1,3-dicarbonyl compound or a related synthon is reacted with TDAM to form an enaminone. This intermediate is then treated with hydrazine (B178648) or a substituted hydrazine to afford the pyrazole ring. Further chemical modifications can then be carried out to produce the final active molecules.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Test compound

-

Bacterial or fungal culture

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Spectrophotometer

Protocol:

-

A serial two-fold dilution of the test compound is prepared in the broth medium directly in the wells of the 96-well plate.

-

A standardized inoculum of the microorganism is prepared and added to each well.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][6][7]

Materials:

-

Cancer cell line

-

Cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Following the treatment period, the MTT solution is added to each well and the plate is incubated for a further 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.[7]

-

The solubilization solution is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizations

Logical Workflow for Synthesis and Biological Evaluation

Caption: General workflow for the synthesis and biological evaluation of TDAM derivatives.

Experimental Workflow for MTT Assay

Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.

Conclusion

This compound and its structural analogues are not merely synthetic curiosities but represent a gateway to a vast chemical space of biologically relevant molecules. The ability to efficiently construct amidine and heterocyclic functionalities from this simple orthoamide provides a powerful platform for the discovery and development of new therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of TDAM derivatives as a source of novel drug candidates. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted and holds significant promise for future therapeutic advancements.

References

- 1. benchchem.com [benchchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. heteroletters.org [heteroletters.org]

- 4. researchgate.net [researchgate.net]

- 5. Antimalarial Activity of Tri- and Tetra-Substituted Anilino Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Quantum Chemical Calculations for Tris(dimethylamino)methane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(dimethylamino)methane (TDAM) is a versatile reagent in organic synthesis, valued for its strong basicity and role as a formylation and aminomethylenation agent.[1][2] Understanding its molecular structure, vibrational properties, and electronic characteristics is crucial for optimizing its reactivity and exploring potential applications, including in drug development as a synthetic building block. Quantum chemical calculations offer a powerful, non-experimental avenue to probe these properties at the atomic level. This technical guide outlines the theoretical framework and computational workflow for the in-depth analysis of this compound using quantum chemical methods. While specific published computational studies on TDAM are scarce, this document provides a comprehensive protocol based on established theoretical chemistry principles, presenting expected data and methodologies to guide future research.

Introduction

This compound, with the chemical formula C7H19N3, is the simplest tris(dialkylamino)methane.[1] Its utility in organic synthesis stems from its ability to act as a strong, non-nucleophilic base and a precursor to the bis(dimethylamino)carbene.[1][2] The molecule's reactivity is intrinsically linked to its three-dimensional structure and electronic properties. This guide details the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate these characteristics.

Computational Methodology: A Standard Protocol

The following section details a robust and widely accepted computational protocol for investigating the properties of organic molecules like this compound.

Geometry Optimization

The first and most critical step in computational analysis is determining the molecule's lowest energy structure.

-

Theoretical Level: Density Functional Theory (DFT) is the method of choice for systems of this size, offering a good balance between accuracy and computational cost. The B3LYP functional is a well-established hybrid functional suitable for organic molecules.

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p), provides a good starting point for geometry optimization. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.

-

Software: Calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or GAMESS.

-

Procedure:

-

Construct an initial 3D structure of this compound.

-

Perform a geometry optimization calculation without any symmetry constraints to locate the global minimum on the potential energy surface.

-

Confirm that the optimized structure corresponds to a true minimum by performing a vibrational frequency analysis. The absence of imaginary frequencies indicates a stable structure.

-

Vibrational Frequency Analysis

Vibrational analysis not only confirms the nature of the optimized geometry but also provides theoretical vibrational spectra (IR and Raman).

-

Procedure:

-

Using the optimized geometry from the previous step, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31G(d,p)).

-

The output will provide the vibrational frequencies and their corresponding normal modes.

-

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, a scaling factor (typically around 0.96 for B3LYP) is applied for better agreement with experimental data.

-

Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and spectral characteristics.

-

Properties of Interest:

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding chemical reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.

-

Dipole Moment: This provides a measure of the overall polarity of the molecule.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution, hybridization, and intramolecular interactions.

-

Expected Quantitative Data

The following tables summarize the kind of quantitative data that would be obtained from the computational protocol described above. These are representative values based on the known chemistry of similar amine compounds and should be considered illustrative.

Table 1: Optimized Geometric Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Length | C-H | ~1.10 Å |

| C-N | ~1.45 Å | |

| N-C (methyl) | ~1.46 Å | |

| Bond Angle | N-C-N | ~111° |

| C-N-C | ~115° | |

| Dihedral Angle | N-C-N-C | Varies depending on conformation |

Table 2: Calculated Vibrational Frequencies (Illustrative, Scaled)

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(C-H) | 2800-3000 | C-H stretching |

| δ(CH₃) | 1400-1470 | CH₃ deformation |

| ν(C-N) | 1000-1250 | C-N stretching |

| Rocking/Wagging | 700-900 | CH₃ rocking and wagging |

Table 3: Calculated Electronic Properties (Illustrative)

| Property | Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ 1.5 eV |

| HOMO-LUMO Gap | ~ 8.0 eV |

| Dipole Moment | ~ 0.5 - 1.0 D |

Experimental Protocols

While this guide focuses on computational aspects, experimental validation is crucial. The synthesis and characterization of this compound are well-established.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of N,N,N',N'-Tetramethylformamidinium chloride with a strong amide base like lithium dimethylamide.[1]

Materials:

-

N,N,N',N'-Tetramethylformamidinium chloride

-

Lithium dimethylamide (or generated in situ)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve N,N,N',N'-Tetramethylformamidinium chloride in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of lithium dimethylamide in the same solvent via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-